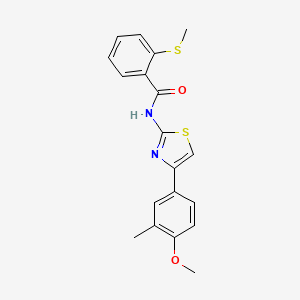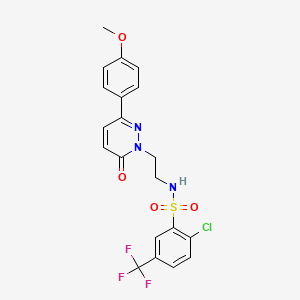![molecular formula C22H22N2O6S B2697460 Methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate CAS No. 714262-72-3](/img/structure/B2697460.png)
Methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate” is a chemical compound with the linear formula C37H32N8O6S2. It has a molecular weight of 748.846 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 748.933 and its linear formula is C39H40N8O4S2 .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate and its derivatives play a crucial role in the synthesis of heterocyclic compounds. For example, Ukrainets et al. (2014) demonstrated the cyclization of similar sulfanyl-substituted compounds to yield anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the compound's utility in synthesizing complex heterocycles (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Biological Activity Exploration
Compounds structurally related to this compound have been studied for their antibacterial, antifungal, and cytotoxic properties. Chohan et al. (2006) investigated a series of N-substituted sulfonamides derived from 4-hydroxycoumarin, revealing significant antibacterial and antifungal activities against a variety of pathogens, and demonstrated potent cytotoxic activity against Artemia salina (Chohan, Shaikh, Rauf, & Supuran, 2006).
Photostability and Photodegradation Studies
The photostability of related compounds has been explored, shedding light on the degradation pathways and potential environmental impacts. Zhou and Moore (1994) analyzed the photodegradation of sulfamethoxazole, a compound with some similarities in structure, identifying several photoproducts and elucidating the photodegradation pathways, which could be relevant for understanding the environmental behavior of related chemicals (Zhou & Moore, 1994).
Chemical Stability and QSAR Analysis
Investigations into the chemical stability and quantitative structure-activity relationships (QSAR) of related compounds contribute to a deeper understanding of their pharmacological potential and toxicity. Coleman, Tims, and Rathbone (2003) conducted a QSAR analysis on a series of anti-tuberculosis compounds, providing insights into their cytotoxicity and facilitating the design of future compounds with lower toxicity and higher activity (Coleman, Tims, & Rathbone, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-3-30-17-10-6-15(7-11-17)23-19(25)13-31-18-12-20(26)24(21(18)27)16-8-4-14(5-9-16)22(28)29-2/h4-11,18H,3,12-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSWXUXIBNWNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2697378.png)
![2,5-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2697380.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2697383.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2697384.png)


![{2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2697388.png)

![1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B2697391.png)

![N-(2-ethyl-6-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2697393.png)

![6-Azatricyclo[3.2.1.0,2,4]octan-7-one](/img/structure/B2697396.png)
